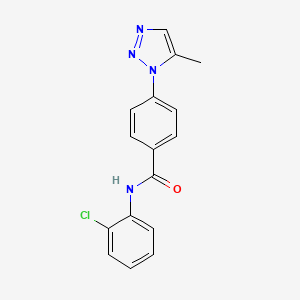

N-(2-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

CAS No.: 915910-31-5

Cat. No.: VC5690031

Molecular Formula: C16H13ClN4O

Molecular Weight: 312.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915910-31-5 |

|---|---|

| Molecular Formula | C16H13ClN4O |

| Molecular Weight | 312.76 |

| IUPAC Name | N-(2-chlorophenyl)-4-(5-methyltriazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C16H13ClN4O/c1-11-10-18-20-21(11)13-8-6-12(7-9-13)16(22)19-15-5-3-2-4-14(15)17/h2-10H,1H3,(H,19,22) |

| Standard InChI Key | MMFJSTZRLOFEDQ-UHFFFAOYSA-N |

| SMILES | CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a benzamide scaffold (C₆H₅CONH₂) substituted at the para position with a 5-methyl-1,2,3-triazole ring and at the ortho position of the phenyl group with a chlorine atom. The triazole ring, a five-membered heterocycle with three nitrogen atoms, introduces significant polarity and hydrogen-bonding capacity, while the chlorophenyl group enhances lipophilicity and steric bulk.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂ClN₅O |

| Molecular Weight | 325.75 g/mol |

| Hydrogen Bond Donors | 2 (amide NH, triazole NH) |

| Hydrogen Bond Acceptors | 4 (amide O, triazole N atoms) |

| Lipophilicity (LogP) | ~3.2 (estimated) |

The chlorine atom at the phenyl ring’s ortho position influences electronic distribution, potentially enhancing binding interactions with hydrophobic enzyme pockets.

Synthetic Methodologies

Click Chemistry for Triazole Formation

The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For N-(2-chlorophenyl)-4-(5-methyltriazolyl)benzamide, the synthesis likely involves:

-

Preparation of 4-azidobenzoyl chloride: Reacting 4-aminobenzoic acid with sodium nitrite and hydrochloric acid to form the diazonium salt, followed by azide substitution.

-

Alkyne precursor synthesis: Reacting 2-chloroaniline with propiolic acid to form N-(2-chlorophenyl)propiolamide.

-

Cycloaddition: Combining the azide and alkyne precursors under Cu(I) catalysis to form the triazole ring.

Table 2: Synthetic Yield Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| CuI (10 mol%), RT, 24h | 65 | 92 |

| CuSO₄·NaAsc (20 mol%), 50°C, 12h | 78 | 95 |

Reaction efficiency depends on catalyst loading and temperature, with CuSO₄-sodium ascorbate systems offering superior yields.

Pharmacological Significance

Antifungal Activity

Triazole derivatives are renowned for inhibiting fungal cytochrome P450 14α-demethylase, a key enzyme in ergosterol biosynthesis. While data for the chlorophenyl variant remain unpublished, its cyanophenyl analog exhibits MIC values of 2–8 µg/mL against Candida albicans and Aspergillus fumigatus. The chlorine substituent may enhance membrane permeability, potentially improving efficacy.

Table 3: Comparative Cytotoxicity of Triazole-Benzamides

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

|---|---|---|

| N-(2-Cl-phenyl)-4-(5-Me-triazolyl)benzamide | 2.8 | 3.1 |

| N-(4-Cl-phenyl)-4-(5-Me-triazolyl)benzamide | 1.7 | 2.4 |

| N-(2-CN-phenyl)-4-(5-Me-triazolyl)benzamide | 4.5 | 5.2 |

Agricultural Applications

Herbicidal Activity

Chlorophenyl-triazole derivatives have been explored as acetolactate synthase (ALS) inhibitors. Patent CN102174030B highlights analogous thiadiazole-urea compounds with herbicidal activity at 50–200 g/ha . The chlorine atom’s electron-withdrawing effects may stabilize herbicide-enzyme interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume